molecular formula C22H17ClN2OS B4846764 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide

Cat. No. B4846764
M. Wt: 392.9 g/mol
InChI Key: HYWMGAKCQWZDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide, also known as BTA-ABA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BTA-ABA belongs to a class of compounds known as benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide is not fully understood. However, studies have suggested that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide may exert its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has been shown to possess anti-inflammatory, anti-microbial, and anti-oxidant properties. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potent anti-cancer activity. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has been shown to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide. One area of research is the development of new anti-cancer drugs based on the structure of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide. Researchers are also exploring the use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the investigation of the potential therapeutic applications of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide as a diagnostic tool for cancer, as it has been shown to exhibit selective activity against cancer cells.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is its anti-cancer activity. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c23-18-11-7-15(8-12-18)13-21(26)24-14-16-5-9-17(10-6-16)22-25-19-3-1-2-4-20(19)27-22/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWMGAKCQWZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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